molecular formula C4H9I2NO B599325 N-Iodomorpholine hydriodide CAS No. 120972-13-6

N-Iodomorpholine hydriodide

Cat. No. B599325
CAS RN: 120972-13-6
M. Wt: 340.931
InChI Key: NZOIUCVTBFWRCS-UHFFFAOYSA-N
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Description

N-Iodomorpholine hydriodide is an iodinating reagent . It has a molecular formula of C4H9I2NO and a molecular weight of 340.93 . It is used in various chemical reactions, particularly in the iodination of certain compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring with an iodine atom attached . The exact structural details are not provided in the search results.


Chemical Reactions Analysis

This compound is used as an iodinating reagent in various chemical reactions . For example, it can be used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 92-96°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Pharmaceuticals and Medical Research:

    • N-Iodomorpholine hydriodide has been utilized in studies related to anticholinesterase drugs, which are important in the treatment of diseases like Alzheimer's and myasthenia gravis. For example, phospholine iodide, a related compound, has been used as an irreversible anticholinesterase probe to study changes in blood-brain barrier permeability in rats exposed to various stresses (Ashani, Catravas, & Alter, 1981).
  • Analytical Chemistry and Sensor Development:

    • Research on the solute perturbation of protein fluorescence with iodide ions, including this compound, has been conducted to understand the mechanisms of fluorescence quenching and its application in protein analysis (Lehrer, 1971).
  • Synthesis and Material Science:

    • This compound is used in the synthesis of organic compounds, such as in the ipso-iodination of aryl boronic acids, showcasing its importance in organic synthesis (Tale, Toradmal, & Gopula, 2015).
    • Its application in the synthesis of enantiopure morpholines and oxazepanes derivatives is another example of its role in advanced organic synthesis (Nonnenmacher, Grellepois, & Portella, 2009).
  • Biotechnology and Genetic Research:

    • This compound derivatives are used in the development of probes and technologies for gene knockdown, such as in the study of p53 activation by knockdown technologies, highlighting its role in genetic research (Robu et al., 2007).
  • Photothermal Therapy and Imaging:

    • Compounds related to this compound, like IR-780 iodide, have been investigated for their potential in photothermal therapy and near-infrared imaging in medical applications (Chen et al., 2016).
  • Environmental and Ecotoxicology Studies:

    • Studies on the characterization of cholinesterases in fish head tissues have used this compound-related compounds to understand the effects of environmental contaminants (Monteiro et al., 2005).

Safety and Hazards

N-Iodomorpholine hydriodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .

Mode of Action

The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .

Biochemical Analysis

Biochemical Properties

N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

4-iodomorpholine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIUCVTBFWRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678979
Record name 4-Iodomorpholine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120972-13-6
Record name 4-Iodomorpholine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Iodomorpholine hydriodide
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